molecular formula C7H11NO B14161906 5-Methyl-2-propyloxazole CAS No. 53833-31-1

5-Methyl-2-propyloxazole

Cat. No.: B14161906
CAS No.: 53833-31-1
M. Wt: 125.17 g/mol
InChI Key: NZRDFBNIWMSPHP-UHFFFAOYSA-N
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Description

5-Methyl-2-propyloxazole is an organic compound belonging to the class of 2,5-disubstituted oxazoles. Oxazoles are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. This compound is characterized by a methyl group at position 5 and a propyl group at position 2 on the oxazole ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-propyloxazole typically involves cyclization reactions. One common method is the cyclization of 2-propyl-4-methyl-1,3-dioxolane with ammonia or amines under acidic conditions. Another approach involves the reaction of 2-propyl-4-methyl-1,3-dioxolane with hydroxylamine .

Industrial Production Methods

Industrial production of this compound often employs metal-catalyzed cycloaddition reactions. Copper(I) or Ruthenium(II) catalysts are commonly used for the (3 + 2) cycloaddition reaction, which provides high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-propyloxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Methyl-2-propyloxazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-2-propyloxazole involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with receptors, modulating their signaling pathways. These interactions are mediated by the oxazole ring and its substituents, which provide the necessary binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-propyloxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

53833-31-1

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

5-methyl-2-propyl-1,3-oxazole

InChI

InChI=1S/C7H11NO/c1-3-4-7-8-5-6(2)9-7/h5H,3-4H2,1-2H3

InChI Key

NZRDFBNIWMSPHP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC=C(O1)C

Origin of Product

United States

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